molecular formula C19H16N2O6S B458077 ETHYL 5-CARBAMOYL-4-METHYL-2-(2-OXO-2H-CHROMENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE

ETHYL 5-CARBAMOYL-4-METHYL-2-(2-OXO-2H-CHROMENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE

Cat. No.: B458077
M. Wt: 400.4g/mol
InChI Key: NPGOXGWCRIGMLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 5-CARBAMOYL-4-METHYL-2-(2-OXO-2H-CHROMENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-CARBAMOYL-4-METHYL-2-(2-OXO-2H-CHROMENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-CARBAMOYL-4-METHYL-2-(2-OXO-2H-CHROMENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

ETHYL 5-CARBAMOYL-4-METHYL-2-(2-OXO-2H-CHROMENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of ETHYL 5-CARBAMOYL-4-METHYL-2-(2-OXO-2H-CHROMENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The chromene moiety may also interact with DNA, leading to potential anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-carbamoyl-4-methylthiophene-3-carboxylate: Lacks the chromene moiety.

    2-[(2-oxochromene-3-carbonyl)amino]thiophene-3-carboxylate: Lacks the ethyl ester group.

    4-methyl-2-[(2-oxochromene-3-carbonyl)amino]thiophene-3-carboxylate: Lacks the carbamoyl group.

Properties

Molecular Formula

C19H16N2O6S

Molecular Weight

400.4g/mol

IUPAC Name

ethyl 5-carbamoyl-4-methyl-2-[(2-oxochromene-3-carbonyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C19H16N2O6S/c1-3-26-19(25)13-9(2)14(15(20)22)28-17(13)21-16(23)11-8-10-6-4-5-7-12(10)27-18(11)24/h4-8H,3H2,1-2H3,(H2,20,22)(H,21,23)

InChI Key

NPGOXGWCRIGMLD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2=CC3=CC=CC=C3OC2=O

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2=CC3=CC=CC=C3OC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.